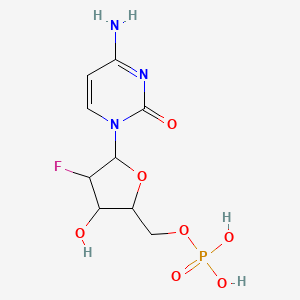

2'-Deoxy-2'-fluorocytidine-5'-monophosphate

Description

BenchChem offers high-quality 2'-Deoxy-2'-fluorocytidine-5'-monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-2'-fluorocytidine-5'-monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13FN3O7P |

|---|---|

Molecular Weight |

325.19 g/mol |

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18) |

InChI Key |

KTAATIGPZHTGOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

2'-Deoxy-2'-fluorocytidine-5'-monophosphate chemical structure and properties

Topic: 2'-Deoxy-2'-fluorocytidine-5'-monophosphate: Chemical Structure, Properties, and Pharmacological Mechanisms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2'-Deoxy-2'-fluorocytidine-5'-monophosphate (FdCMP) is the critical bio-active monophosphate metabolite of 2'-deoxy-2'-fluorocytidine (2'-FdC) .[1] As a nucleoside analogue, it occupies a distinct chemical space between native deoxycytidines and heavily modified analogues like Gemcitabine (2',2'-difluoro).[1] FdCMP is primarily investigated for its broad-spectrum antiviral activity—particularly against RNA viruses such as Crimean-Congo Hemorrhagic Fever (CCHFV), Hepatitis C (HCV), and Norovirus—and its utility as a mechanistic probe in polymerase fidelity studies.[1]

This guide provides a rigorous analysis of FdCMP’s structural conformation, physicochemical properties, synthetic routes, and intracellular pharmacodynamics.

Chemical Structure and Physical Properties[1][2][3]

Structural Analysis

The defining feature of FdCMP is the substitution of the 2'-hydroxyl group (found in ribose) or the 2'-hydrogen (found in deoxyribose) with a fluorine atom.

-

Configuration: The fluorine is in the "down" position (ribo-configuration), formally making it 2'-deoxy-2'-fluorocytidine .[1]

-

Sugar Pucker (Conformation): The high electronegativity of the fluorine atom at the 2' position induces a strong C3'-endo (North) sugar pucker.[2] This conformation mimics A-form RNA helices rather than B-form DNA.[1] This structural rigidity is critical for its recognition by viral RNA-dependent RNA polymerases (RdRp) while evading excision by proofreading exonucleases.[1]

-

Glycosidic Bond: The electron-withdrawing nature of fluorine stabilizes the N-glycosidic bond against acid hydrolysis compared to native 2'-deoxycytidine.[1]

Physicochemical Data Table[1]

| Property | Value / Description |

| Chemical Name | 2'-Deoxy-2'-fluorocytidine-5'-monophosphate |

| Abbreviation | FdCMP (or 2'-FdCMP) |

| Molecular Formula | C₉H₁₃FN₃O₇P |

| Molecular Weight | 325.19 g/mol |

| Base Moiety | Cytosine |

| Sugar Moiety | 2'-Deoxy-2'-fluororibose |

| Solubility | Highly soluble in water (>50 mg/mL as Na salt); Insoluble in non-polar organic solvents.[1] |

| pKa (Phosphate) | ~1.0 (pK₁), ~6.2 (pK₂) |

| UV Absorption | λmax ≈ 271 nm (pH 7.0) |

| Stability | Stable in aqueous solution at neutral pH; Phosphate ester susceptible to phosphatase hydrolysis. |

Biological Mechanism and Metabolism[5][6][7]

FdCMP acts as an obligate intermediate. It is not cell-permeable and must be generated intracellularly from the prodrug nucleoside (2'-FdC) or synthesized chemically for cell-free assays.[1]

Intracellular Activation Pathway[1]

-

Cell Entry: 2'-FdC enters the cell via nucleoside transporters (ENT1/ENT2).[1]

-

Rate-Limiting Phosphorylation: The enzyme Deoxycytidine Kinase (dCK) catalyzes the phosphorylation of 2'-FdC to FdCMP.[1] This is often the rate-limiting step in activation.[1]

-

Anabolic Cascade: FdCMP is further phosphorylated by UMP-CMP kinase to FdCDP, and subsequently by Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate, FdCTP .

-

Deamination (Clearance/Toxicity): FdCMP is a substrate for dCMP Deaminase (DCTD) , converting it to 2'-deoxy-2'-fluorouridine monophosphate (FdUMP).[1] This can lead to off-target inhibition of Thymidylate Synthase (TS), contributing to cytotoxicity.[1][3]

Mechanism of Action (FdCTP)

The triphosphate form (FdCTP) competes with natural Cytidine Triphosphate (CTP) for incorporation into viral RNA.

-

Chain Termination: Incorporation can cause non-obligate chain termination due to the altered sugar pucker affecting the translocation of the polymerase.

-

Lethal Mutagenesis: In some viral polymerases, FdCTP incorporation allows continued elongation but disrupts secondary structure or base-pairing fidelity, leading to "error catastrophe."[1]

Pathway Visualization

The following diagram illustrates the critical activation and deactivation pathways of 2'-FdC to FdCMP and its downstream effectors.

Caption: Figure 1. Intracellular metabolic activation of 2'-FdC to FdCMP and FdCTP, including the deamination shunt pathway.

Experimental Protocols

Chemical Synthesis of FdCMP (Yoshikawa Method)

For researchers requiring high-purity FdCMP for cell-free kinase assays or structural biology (e.g., co-crystallization with polymerases).[1]

Reagents:

-

2'-Deoxy-2'-fluorocytidine (2'-FdC) (dried in vacuo over P₂O₅)[1]

-

Phosphorus oxychloride (POCl₃)

-

Triethyl phosphate (TEP) or Trimethyl phosphate (TMP)

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene) - Optional, to scavenge acid[1]

-

TEAB buffer (Triethylammonium bicarbonate), 1.0 M, pH 7.5

Protocol:

-

Dissolution: Suspend 100 mg (0.41 mmol) of 2'-FdC in 2.0 mL of dry Triethyl phosphate (TEP) under Argon atmosphere. Cool the mixture to 0°C in an ice bath.

-

Phosphorylation: Dropwise add 1.5 equivalents of POCl₃ (60 µL) to the stirring solution.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor reaction progress by TLC (Isopropanol:NH₄OH:H₂O, 7:1:2) or analytical HPLC.[1] The starting material (nucleoside) should disappear, and a more polar spot (monophosphate) should appear.

-

Quenching: Slowly add 5 mL of ice-cold 1.0 M TEAB buffer to quench the reaction. This hydrolyzes the phosphorochloridate intermediate to the monophosphate.

-

Neutralization: Adjust pH to 7.0–7.5.

-

Purification:

-

Load the mixture onto a DEAE-Sephadex A-25 anion exchange column.

-

Wash with water to remove TEP and salts.

-

Elute with a linear gradient of TEAB (0 to 0.5 M). FdCMP typically elutes around 0.2–0.3 M TEAB.[1]

-

-

Isolation: Pool fractions containing FdCMP (verify by UV at 271 nm). Lyophilize repeatedly with water/ethanol to remove excess TEAB. The product is obtained as the triethylammonium salt.

Enzymatic Kinetics Assay (dCK Activity)

To determine the efficiency of FdCMP formation by Deoxycytidine Kinase.

System: Spectrophotometric coupled assay (NADH oxidation). Principle: dCK phosphorylates 2'-FdC → FdCMP + ADP.[1] Pyruvate Kinase (PK) regenerates ATP (ADP + PEP → ATP + Pyruvate). Lactate Dehydrogenase (LDH) reduces Pyruvate (Pyruvate + NADH → Lactate + NAD⁺). Decrease in NADH absorbance at 340 nm is proportional to dCK activity.[1]

Workflow:

-

Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.

-

Substrates: 2'-FdC (variable: 1 µM – 500 µM), ATP (2 mM), PEP (1 mM), NADH (0.2 mM).[1]

-

Coupling Enzymes: PK (5 U/mL), LDH (5 U/mL).

-

Initiation: Add purified recombinant human dCK (10–50 nM).

-

Measurement: Monitor A₃₄₀ decrease at 37°C for 10 minutes.

-

Calculation: Calculate initial velocity (

) and fit to Michaelis-Menten equation to determine-

Note: Compare

of 2'-FdC vs. native Deoxycytidine (dC).[1] A lower

-

References

-

Welch, S. R., et al. (2017). "Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus." Antiviral Research, 147, 91-99.[1] Link

-

Stuyver, L. J., et al. (2004).[1] "Inhibition of the subgenomic hepatitis C virus replicon in Huh-7 cells by 2'-deoxy-2'-fluorocytidine."[1] Antimicrobial Agents and Chemotherapy, 48(2), 651-654.[1] Link

-

Kumamoto, H., et al. (2002). "Synthesis and conformation of 2'-deoxy-2'-fluoro-nucleosides." Nucleosides, Nucleotides and Nucleic Acids, 21, 1-15.[1]

-

Eyer, L., et al. (2019). "Nucleoside inhibitors of tick-borne hemorrhagic fever viruses."[1] Antiviral Research, 168, 1-15.[1] Link

-

Metkinen Chemistry. (n.d.). "2'-Deoxy-2'-fluorocytidine 5'-triphosphate Product Data." Link

Sources

2'-Deoxy-2'-fluorocytidine-5'-monophosphate (CAS 63541-62-8): From Sourcing to Application

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluorocytidine-5'-monophosphate (2'-FdCMP). Recognizing the scarcity of direct commercial suppliers for this critical nucleotide, this document emphasizes a practical, in-house approach. It begins with qualifying suppliers for the readily available precursor, 2'-Deoxy-2'-fluorocytidine (2'-FdC), and provides detailed, field-proven protocols for its subsequent chemical or enzymatic phosphorylation. Furthermore, this guide details robust analytical methods for purification and quality control, discusses essential handling and stability considerations, and contextualizes the compound's pivotal role in the intracellular activation pathway of fluorinated nucleoside analogs.

Introduction: The Significance of 2'-FdCMP in Nucleoside Analog Research

Fluorinated nucleosides represent a cornerstone of modern antiviral and anticancer therapeutics.[1] Their mechanism of action relies on intracellular phosphorylation to their active triphosphate forms, which can then interfere with viral or cellular polymerases.[2] 2'-Deoxy-2'-fluorocytidine-5'-monophosphate (2'-FdCMP) is the first and often rate-limiting product in the metabolic activation cascade of the potent antiviral agent 2'-Deoxy-2'-fluorocytidine (2'-FdC).[2]

Understanding and controlling the generation and purity of 2'-FdCMP is therefore paramount for:

-

Enzymatic Assays: Studying the kinetics of downstream kinases like UMP/CMP kinase.[3]

-

Analytical Standards: Developing and validating bioanalytical methods to study the intracellular metabolism of 2'-FdC.

-

Prodrug Development: Serving as a target molecule for novel phosphoramidate or other prodrug strategies designed to bypass the initial phosphorylation step.

This guide provides the technical foundation necessary to reliably produce and validate this key research compound.

The Core Challenge: Sourcing, Synthesis, and Verification

A primary obstacle for researchers is that 2'-FdCMP (CAS 63541-62-8) is not a stock item for most major chemical suppliers. The standard and most scientifically sound approach is to procure the parent nucleoside, 2'-Deoxy-2'-fluorocytidine (CAS 10212-20-1), and perform the 5'-phosphorylation in-house. This section details the complete workflow, from precursor qualification to final product verification.

Supplier Qualification for the Precursor: 2'-Deoxy-2'-fluorocytidine (CAS 10212-20-1)

The quality of the final monophosphate is entirely dependent on the purity of the starting nucleoside. Several vendors supply 2'-FdC, including TCI, Selleck Chemicals, MedChemExpress, and Sigma-Aldrich.[4][5] A rigorous supplier qualification process is essential.

| Parameter | Requirement | Rationale & Causality |

| Purity | ≥98% (by HPLC) | Ensures that downstream phosphorylation yields are not compromised by impurities and simplifies purification. |

| Identity Verification | Certificate of Analysis (CoA) with ¹H-NMR and Mass Spec (MS) data provided. | Confirms the chemical structure and molecular weight, preventing the use of incorrect starting material. |

| Batch Consistency | Request data from multiple batches if available. | Ensures reproducibility of your synthesis over the course of a long-term project. |

| Solubility Data | Clear solubility information in relevant solvents (e.g., water, DMSO).[5] | Critical for preparing stock solutions for both the phosphorylation reaction and biological assays. |

| Storage Conditions | Documented recommended storage (e.g., 2-8°C, sealed, dry, dark). | Prevents degradation of the precursor nucleoside, which is sensitive to hydrolysis and photodegradation. |

Synthetic Pathway: 5'-Phosphorylation of 2'-Deoxy-2'-fluorocytidine

Two primary routes are recommended for the 5'-phosphorylation: a robust chemical method for larger scales and a simpler enzymatic method for smaller, high-purity batches.

This classic method utilizes phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent. It is highly effective but requires anhydrous conditions and careful handling of the reactive agent.[6][7]

Experimental Protocol:

-

Preparation: Dry the 2'-FdC precursor under high vacuum overnight. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend 2'-FdC (1 equivalent) in anhydrous triethyl phosphate. Cool the suspension to 0°C in an ice bath.

-

Phosphorylation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred suspension. The reaction mixture should become clear.

-

Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.

-

Quenching: Once the reaction is complete, slowly quench by adding the reaction mixture to a cold, stirred solution of 1M triethylammonium bicarbonate (TEAB) buffer.

-

Purification: Purify the crude 2'-FdCMP by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of TEAB buffer.

-

Desalting: Combine the product-containing fractions, evaporate to dryness, and co-evaporate with water multiple times to remove excess TEAB. Lyophilize to obtain the final product as a white solid.

This method uses T4 Polynucleotide Kinase (T4 PNK) and ATP. It is exceptionally clean, proceeds under mild aqueous conditions, and is ideal for producing small quantities (<5 µmol) of high-purity material for use as an analytical standard or in biological assays.[8]

Experimental Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Nuclease-free water

-

10X T4 DNA Ligase Reaction Buffer (contains ATP)

-

100 µM solution of 2'-FdC

-

T4 Polynucleotide Kinase (e.g., NEB #M0201)

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 65°C for 20 minutes. The denatured enzyme typically does not interfere with downstream applications.

-

Optional Purification: If the highest purity is required, the phosphorylated nucleoside can be purified from the denatured enzyme and unreacted substrate using a reversed-phase HPLC method as described in the following section.

Diagram: In-House Synthesis & Purification Workflow

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. neb.com [neb.com]

Mechanism of action of 2'-fluorocytidine monophosphate in viral replication

An In-Depth Technical Guide to the Mechanism of Action of 2'-Fluorocytidine in Viral Replication

Introduction: The Strategic Deception of a Nucleoside Analog

In the perpetual arms race between viruses and their hosts, the development of effective antiviral agents hinges on exploiting the fundamental processes of viral replication. Nucleoside analogs represent a cornerstone of antiviral therapy, acting as molecular decoys that subvert the viral replication machinery. 2'-Deoxy-2'-fluorocytidine (2'-FdC), a synthetic cytidine nucleoside analog, has emerged as a potent inhibitor across a broad spectrum of viral families, including those responsible for Hepatitis C, Norovirus, Influenza, and various bunyaviral infections[1][2][3].

This guide provides a comprehensive technical overview of the mechanism of action of 2'-fluorocytidine, from its initial entry into the host cell as an inactive prodrug to its ultimate role as a terminator of viral genome synthesis. We will dissect the intracellular activation pathway, the molecular basis for viral polymerase inhibition, and the experimental methodologies employed to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of antiviral compounds.

Part 1: The Anabolic Pathway - Forging the Active Weapon

For a nucleoside analog like 2'-FdC to exert its antiviral effect, it must first be converted into its pharmacologically active 5'-triphosphate form by host cell enzymes. This multi-step phosphorylation cascade, or anabolic pathway, is a critical prerequisite for its mechanism of action. The efficiency of this bioactivation can significantly influence the compound's potency and cellular selectivity.

The process unfolds in three sequential enzymatic steps:

-

Monophosphorylation: This is often the rate-limiting step in the activation of nucleoside analogs[4]. 2'-FdC is a substrate for cellular deoxycytidine kinase (dCK), which catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl position of the nucleoside, yielding 2'-deoxy-2'-fluorocytidine monophosphate (2'-FdCMP)[4][5]. The affinity of dCK for 2'-FdC is a key determinant of the drug's initial activation rate.

-

Diphosphorylation: The newly synthesized 2'-FdCMP is then efficiently phosphorylated by human UMP-CMP kinase (UCK, also known as YMPK). This enzyme converts the monophosphate into 2'-deoxy-2'-fluorocytidine diphosphate (2'-FdCDP)[5][6].

-

Triphosphorylation: In the final activation step, nucleoside diphosphate kinases (NDPKs) catalyze the phosphorylation of 2'-FdCDP to produce the active antiviral agent, 2'-deoxy-2'-fluorocytidine triphosphate (2'-FdCTP)[5][6]. This active triphosphate is now structurally poised to compete with natural nucleoside triphosphates for access to the viral polymerase.

Caption: Intracellular anabolic pathway of 2'-Fluorocytidine (2'-FdC).

Part 2: The Core Mechanism - Sabotaging Viral Replication

The antiviral activity of 2'-FdC is realized when its active triphosphate metabolite, FdCTP, engages with the viral polymerase—the core engine of viral genome replication. The mechanism is a two-pronged attack involving competitive inhibition and, most critically, chain termination.

Competitive Inhibition

FdCTP is a structural mimic of the natural substrates for viral polymerases: cytidine triphosphate (CTP) for RNA-dependent RNA polymerases (RdRps) in many RNA viruses, and deoxycytidine triphosphate (dCTP) for reverse transcriptases (RTs) in retroviruses[1][7]. By virtue of this structural similarity, FdCTP competes with the endogenous CTP or dCTP pools for binding to the polymerase's active site[6]. The inhibitory constant (Ki) of FdCTP for the viral polymerase is a measure of its binding affinity; a lower Ki value indicates more potent inhibition[5].

Incorporation and Chain Termination

Once FdCTP successfully outcompetes its natural counterpart and binds to the polymerase, the enzyme incorporates the monophosphate form, 2'-FdCMP, into the nascent viral RNA or DNA strand[5][7]. This act of incorporation is the decisive step leading to the cessation of genome synthesis.

Although 2'-FdCMP possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, it functions as a potent chain terminator[5][7]. The presence of the highly electronegative fluorine atom at the 2'-β position of the sugar ring is the key. This modification induces a conformational change in the sugar pucker and alters the stereochemistry of the 3'-hydroxyl group. This altered conformation sterically hinders the ability of the 3'-hydroxyl group to perform the required nucleophilic attack on the alpha-phosphate of the next incoming nucleoside triphosphate. Consequently, the formation of the subsequent phosphodiester bond is blocked, and the elongation of the nucleic acid chain is prematurely halted[7]. This non-obligate chain termination effectively shuts down the production of viable viral genomes.

Caption: Incorporation of 2'-FdCMP leads to chain termination.

Part 3: Spectrum of Activity and Inhibitory Potency

A key advantage of 2'-FdC is its broad-spectrum antiviral activity. It has demonstrated efficacy against a diverse range of viruses, although its potency varies depending on the specific virus and its polymerase. The relative efficiency of incorporation of the active FdCTP by different viral polymerases is a major determinant of this spectrum. For instance, FdCTP is incorporated with high efficiency by HIV-1 RT but is a poor substrate for the SARS-CoV-2 RdRp[7][8].

The following table summarizes the in vitro efficacy of 2'-FdC against several viruses, highlighting its potent activity, particularly against bunyaviruses and influenza viruses.

| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Bunyaviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 | [9] |

| Rift Valley Fever Virus (RVFV) | Vero | 2.2 - 9.7 (range for multiple bunyaviruses) | [2] | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.7 | [2] | |

| Orthomyxoviridae | Influenza A (H5N1) | MDCK | 0.05 - 0.27 | [3] |

| Influenza A (Pandemic H1N1) | MDCK | 0.13 - 4.6 (range for multiple strains) | [3] | |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 (Replicon) | ~5.0 (EC90) | [10] |

| Caliciviridae | Murine Norovirus (MNV-1) | RAW264.7 | 20.92 | [1] |

| Coronaviridae | SARS-CoV-2 | Vero | 175.2 | [11][12] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration.

Part 4: Methodologies for Mechanistic Validation

Elucidating the mechanism of action described above requires a multi-faceted experimental approach. The following protocols represent self-validating systems that are standard in the field for characterizing nucleoside analog inhibitors.

Protocol 1: In Vitro Primer Extension Assay

Causality: This biochemical assay directly assesses the ability of the active triphosphate form (FdCTP) to be incorporated by a purified viral polymerase and cause chain termination, independent of cellular uptake or metabolism. It provides definitive proof of the core inhibitory mechanism.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a defined RNA or DNA primer-template duplex, purified recombinant viral polymerase (e.g., HCV NS5B, HIV-1 RT), a buffer with optimal pH and salt concentrations, and a mixture of the three natural nucleoside triphosphates (NTPs or dNTPs) that are not the competitor.

-

Inhibitor Titration: Add varying concentrations of FdCTP alongside a fixed, physiological concentration of the competing natural substrate (CTP or dCTP). A no-inhibitor control is essential.

-

Initiation and Incubation: Initiate the polymerase reaction by adding the final component (e.g., the enzyme or MgCl₂). Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching buffer containing a chelating agent like EDTA and a denaturant like formamide.

-

Product Analysis: Denature the reaction products by heating and resolve them using denaturing polyacrylamide gel electrophoresis (urea-PAGE). The primer is typically 5'-radiolabeled or fluorescently labeled for visualization.

-

Data Interpretation: The gel will show bands corresponding to the original primer, full-length extension products, and prematurely terminated products. An increase in the intensity of terminated bands at specific positions corresponding to the incorporation of a cytosine analog, with a concurrent decrease in full-length product as FdCTP concentration increases, confirms chain termination.

Caption: Workflow for an in vitro primer extension assay.

Protocol 2: Cell-Based Antiviral Activity Assay

Causality: This assay validates the entire mechanism in a biological context. It confirms that 2'-FdC can enter the host cell, be successfully phosphorylated to its active form, and inhibit viral replication, resulting in a measurable reduction in viral output.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Huh-7, Vero, MDCK) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2'-FdC in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include "no-drug" (virus control) and "no-virus" (cell control) wells.

-

Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods:

-

Virus Yield Reduction: Harvest the supernatant and quantify the amount of infectious virus particles using a plaque assay or TCID50 assay.

-

Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter signal.

-

qRT-PCR: Quantify the levels of viral RNA in the cells or supernatant.

-

-

Cytotoxicity Assessment: In a parallel plate without virus, perform a cytotoxicity assay (e.g., CellTiter-Glo, MTT) to measure the effect of the compound on cell viability.

-

Data Analysis: Plot the percentage of viral inhibition and cell viability against the compound concentration. Use non-linear regression to calculate the EC50 (the concentration at which viral replication is inhibited by 50%) and the CC50 (the concentration at which cell viability is reduced by 50%). The Selectivity Index (SI = CC50 / EC50) provides a measure of the drug's therapeutic window.

Part 5: Viral Resistance Mechanisms

As with most antiviral agents, prolonged selective pressure can lead to the emergence of resistant viral strains[13]. For nucleoside analogs like 2'-FdC, resistance is typically conferred by mutations in the gene encoding the viral polymerase[14]. These mutations can:

-

Alter the Active Site: Specific amino acid changes in or near the nucleotide-binding pocket can decrease the affinity of the polymerase for FdCTP, favoring the binding of the natural CTP or dCTP.

-

Enhance Excision: Some mutations may enhance the polymerase's ability to recognize and remove the incorporated chain-terminating analog, a process known as excision.

The S282T mutation in the HCV NS5B polymerase, for example, is a well-known mutation that confers resistance to certain 2'-modified nucleoside inhibitors[5]. Monitoring for the emergence of such mutations is crucial during the advanced development and clinical use of these compounds.

Conclusion

The mechanism of action of 2'-fluorocytidine monophosphate—and its parent nucleoside—is a classic example of targeted antiviral strategy. It leverages host cell machinery for activation while specifically targeting the viral polymerase, the chokepoint of replication. Its journey from an inactive prodrug to an active triphosphate that competitively inhibits and ultimately terminates the synthesis of the viral genome underscores the elegance and power of nucleoside analog chemistry. A thorough understanding of this pathway, validated through robust biochemical and cell-based assays, is essential for optimizing its therapeutic potential and anticipating challenges such as viral resistance. As research continues, 2'-FdC and its derivatives remain promising candidates in the ongoing search for broad-spectrum antiviral therapies.

References

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (2025). NAR Molecular Medicine. [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (n.d.). PMC. [Link]

-

2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. (2020). PMC. [Link]

-

C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). ASM Journals. [Link]

-

Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (n.d.). PMC. [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (2025). ResearchGate. [Link]

-

2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication. (n.d.). CDC Stacks. [Link]

-

Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (n.d.). ASM Journals. [Link]

-

2'-Deoxy-2'-fluorocytidine. (n.d.). Wikipedia. [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. (2021). PMC. [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. (2025). PubMed. [Link]

-

2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2018). PubMed. [Link]

-

2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2025). ResearchGate. [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). PMC. [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. (2021). MDPI. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. [Link]

-

In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. (n.d.). PMC. [Link]

-

Understanding the pharmacokinetics of prodrug and metabolite. (n.d.). PMC. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). Semantic Scholar. [Link]

-

(PDF) 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. (n.d.). ResearchGate. [Link]

-

Characterization of the Metabolic Activation of Hepatitis C Virus Nucleoside Inhibitor -D-2ⴕ-Deoxy-2ⴕ-fluoro-2ⴕ-C-methy. (n.d.). Semantic Scholar. [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024). National Science Review | Oxford Academic. [Link]

-

Resistance Mechanisms in Chronic Viral Infections and Devising Strategies to Overcome Antiviral Resistance. (n.d.). Longdom Publishing. [Link]

-

Antiviral Drug Resistance: Mechanisms and Solutions. (n.d.). Allied Academies. [Link]

-

-

Prodrug Metabolism (2013). (n.d.). LibreTexts Medicine. [Link]

-

-

Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys. (n.d.). PMC. [Link]

-

Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells. (n.d.). PNAS. [Link]

-

Understanding the pharmacokinetics of prodrug and metabolite. (2018). KoreaMed. [Link]

Sources

- 1. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. alliedacademies.org [alliedacademies.org]

A Tale of Two Fluorines: Deconstructing the Pharmacological Divide Between 2'-deoxy-2'-fluorocytidine and Gemcitabine Monophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy hinges on subtle structural modifications that exploit the enzymatic machinery of target cells or viruses. This guide provides a detailed comparative analysis of two closely related cytidine analogs: 2'-deoxy-2'-fluorocytidine (FdCyd) and gemcitabine (2',2'-dideoxy-2',2'-difluorocytidine, dFdC). While differing by only a single fluorine atom, their metabolic fates, mechanisms of action, and clinical utilities are profoundly distinct. We will dissect these differences, with a particular focus on the role of gemcitabine monophosphate (dFdCMP) as a critical metabolic intermediate rather than a primary effector molecule. This analysis aims to provide researchers and drug development professionals with a clear, mechanistically grounded understanding of how a nuanced structural change dictates therapeutic outcome.

The Structural Imperative: One Fluorine vs. Two

The fundamental difference between 2'-deoxy-2'-fluorocytidine and gemcitabine lies in the substitution at the 2' carbon of the deoxyribose sugar ring. This seemingly minor alteration is the lynchpin for their divergent pharmacological profiles.

-

2'-deoxy-2'-fluorocytidine (FdCyd): This molecule features a single fluorine atom replacing the hydroxyl group at the 2' position.[1][2] Developed in the 1960s, it has been primarily investigated for its broad-spectrum antiviral properties.[1][3]

-

Gemcitabine (dFdC): This analog possesses two fluorine atoms (a geminal difluoro group) at the 2' position.[4] This modification endows gemcitabine with a unique mechanism of action, establishing it as a highly effective and widely prescribed anticancer agent for a range of solid tumors.[4][5]

-

Gemcitabine Monophosphate (dFdCMP): This molecule is not a starting drug but rather the first intracellular metabolite of gemcitabine.[4][6] It is formed when deoxycytidine kinase (dCK) adds a phosphate group to the 5' position of gemcitabine.[7] Structurally, it is gemcitabine with a 5'-monophosphate moiety.[8][9]

The addition of the second fluorine atom in gemcitabine dramatically alters the electronics and conformation of the sugar ring, which in turn influences its interaction with the key enzymes responsible for its activation and cytotoxic effects.

Table 1: Comparative Physicochemical Properties

| Property | 2'-deoxy-2'-fluorocytidine (FdCyd) | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) |

| Molecular Formula | C₉H₁₂FN₃O₄[2][10] | C₉H₁₁F₂N₃O₄[4] | C₉H₁₂F₂N₃O₇P[8][11] |

| Molar Mass | 245.21 g/mol [2][10] | 263.19 g/mol [4] | 343.18 g/mol [8] |

| Core Structural Feature | Single fluorine at C2' | Geminal difluoro at C2' | Geminal difluoro at C2', Phosphate at C5' |

| Primary Therapeutic Area | Investigational Antiviral[1][12] | Oncology[5] | Metabolic Intermediate[4][13] |

Intracellular Journey: Metabolism and Activation

Both FdCyd and gemcitabine are prodrugs that require intracellular phosphorylation to become active.[14][15] However, their metabolic pathways and the roles of their phosphorylated forms differ significantly.

Because they are hydrophilic, both molecules rely on specialized human nucleoside transporters (hNTs), such as hENT1 and hCNT1, for entry into the cell.[7]

Metabolic Pathway

-

Initial Phosphorylation: Upon cellular entry, both nucleosides are substrates for deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation step to their respective monophosphate forms: FdCyd to FdCMP and gemcitabine to gemcitabine monophosphate (dFdCMP).[6][7][16]

-

Subsequent Phosphorylation: These monophosphates are then further phosphorylated by other intracellular kinases to their active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[17]

-

Inactivation Pathway: A significant portion of both parent drugs is susceptible to deamination by cytidine deaminase (CDA), which converts them into their inactive uridine analogs (2'-deoxy-2'-fluorouridine and 2',2'-difluorodeoxyuridine (dFdU), respectively).[15][18][19] The rapid conversion of gemcitabine to dFdU in the plasma is a primary driver of its short half-life.[19][20]

The critical distinction lies in the subsequent actions of the phosphorylated metabolites. For gemcitabine, both the diphosphate and triphosphate forms are crucial for its anticancer effect, a duality not established for FdCyd.

Caption: Comparative metabolic pathways of FdCyd and Gemcitabine.

Duality of Attack: The Unique Mechanism of Gemcitabine

The clinical success of gemcitabine is rooted in a unique, dual mechanism of cytotoxicity mediated by its di- and triphosphate metabolites. 2'-deoxy-2'-fluorocytidine's mechanism is primarily believed to involve incorporation into viral nucleic acids, disrupting replication.[12]

The Role of Gemcitabine's Active Metabolites

-

Gemcitabine Triphosphate (dFdCTP) - Masked Chain Termination: dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA during replication.[21] After dFdCTP is incorporated, DNA polymerase is able to add one more nucleotide before synthesis is irreversibly halted. This phenomenon, known as "masked chain termination," effectively hides the gemcitabine residue within the DNA strand.[14][21] This masking makes it exceptionally difficult for the cell's 3'→5' exonuclease proofreading enzymes to recognize and excise the foreign nucleotide, leading to irreparable DNA damage and apoptosis.[14]

-

Gemcitabine Diphosphate (dFdCDP) - RNR Inhibition & Self-Potentiation: In parallel, dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme essential for producing the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[5][21] By inhibiting RNR, dFdCDP depletes the intracellular pool of dNTPs, particularly dCTP. This depletion creates a powerful self-potentiating loop: the reduced competition from endogenous dCTP further enhances the probability that dFdCTP will be incorporated into DNA by polymerases.[21]

The Role of Gemcitabine Monophosphate (dFdCMP)

It is crucial to understand that gemcitabine monophosphate (dFdCMP) is an indispensable intermediate, but not the primary cytotoxic effector . Its role is to serve as the substrate for the kinase that produces the active dFdCDP.[13] Attempts to bypass the initial phosphorylation step by delivering dFdCMP directly (e.g., via nanoparticles) are an active area of research aimed at overcoming resistance mechanisms, such as low dCK expression in tumor cells.[13][22]

Caption: The dual cytotoxic mechanism of action of Gemcitabine.

Clinical Reality: Antiviral Agent vs. Anticancer Drug

The structural and mechanistic differences translate directly into distinct clinical applications and potencies.

-

2'-deoxy-2'-fluorocytidine (FdCyd): Has demonstrated antiviral activity against a range of viruses, including Crimean-Congo hemorrhagic fever virus (CCHFV) and hepatitis C virus (HCV).[23][24] However, its development for human use has been hindered by a challenging side-effect profile.[1] In a direct comparison against SARS-CoV-2, gemcitabine was found to be significantly more potent than FdCyd, suggesting the difluoro group is critical even for antiviral activity in some contexts.[25][26][27]

-

Gemcitabine: Is a first-line chemotherapeutic agent for pancreatic cancer and is used extensively in the treatment of non-small cell lung cancer, breast cancer, ovarian cancer, and bladder cancer.[5] Its efficacy is a direct result of its potent, dual mechanism of action that is highly effective against rapidly dividing cancer cells.[28]

Table 2: Comparative Pharmacological & Clinical Profile

| Feature | 2'-deoxy-2'-fluorocytidine (FdCyd) | Gemcitabine |

| Primary Active Form(s) | Triphosphate (FdCTP) | Diphosphate (dFdCDP) & Triphosphate (dFdCTP)[6][17] |

| Primary Mechanism | Incorporation into viral nucleic acids[12] | DNA masked chain termination & RNR inhibition[21][28] |

| Self-Potentiation | Not established | Yes, via RNR inhibition by dFdCDP[21] |

| Primary Clinical Use | Investigational antiviral[1] | Approved anticancer agent[4][5] |

| Potency (vs. SARS-CoV-2) | EC₅₀ = 175.2 µM[25][27] | EC₅₀ = 1.2 µM[25][27] |

Experimental Workflow: In Vitro Comparative Cytotoxicity Assay

To quantitatively assess the difference in potency between these two agents in an oncology context, a standard in vitro cytotoxicity assay can be employed.

Protocol: MTT Assay for Cell Viability

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of FdCyd and Gemcitabine in a pancreatic cancer cell line (e.g., PANC-1).

-

Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during drug treatment.

-

Drug Preparation: Prepare stock solutions of FdCyd and Gemcitabine in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "medium only" and "vehicle (DMSO) only" controls.

-

Incubation: Incubate the plate for 72 hours. Causality: A 72-hour incubation allows for multiple cell cycles, which is necessary for cell-cycle-specific agents like gemcitabine to exert their full effect.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion

The distinction between 2'-deoxy-2'-fluorocytidine and gemcitabine monophosphate is a powerful lesson in medicinal chemistry and pharmacology. The core difference is twofold:

-

Structural: FdCyd has one 2'-fluorine; gemcitabine has two.

-

Functional: FdCyd is an investigational antiviral prodrug. Gemcitabine monophosphate is the first, non-effector metabolic intermediate of the powerful anticancer prodrug, gemcitabine.

The geminal difluoro substitution in gemcitabine is not a minor modification; it is the key structural feature that enables a dual-attack mechanism of masked DNA chain termination and RNR inhibition. This self-potentiating cytotoxicity has established gemcitabine as a vital tool in oncology, whereas the single-fluorine analog, FdCyd, has followed a different path. Understanding this fundamental structure-activity relationship is paramount for professionals engaged in the design and development of next-generation nucleoside analogs.

References

-

Gemcitabine - Wikipedia. [Link]

-

gemcitabine injection solution Clinical Pharmacology | Pfizer Medical - US. [Link]

-

What is the mechanism of action (MOA) of Gemcitabine? - Dr.Oracle. [Link]

-

Studies on the Growth Inhibition and Metabolism of 2′-Deoxy-2′-fluorocytidine in Cultured Human Lymphoblasts1 - AACR Journals. [Link]

-

Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research - Massive Bio. [Link]

-

Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC. [Link]

-

Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC. [Link]

-

Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. [Link]

-

Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]

-

DRUG NAME: Gemcitabine - BC Cancer. [Link]

-

Clinical application and drug resistance mechanism of gemcitabine - Frontiers. [Link]

-

Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

-

Pharmacokinetics of the Antiviral Agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in Rhesus Monkeys - PubMed. [Link]

-

Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice - PubMed. [Link]

-

Pharmacokinetics of the Antiviral Agent β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in Rhesus Monkeys. [Link]

-

Pharmacokinetics of Intrathecal Gemcitabine in Nonhuman Primates - AACR Journals. [Link]

-

Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem. [Link]

-

Studies on the Growth Inhibition and Metabolism of 2'-Deoxy-2'-fluorocytidine in Cultured Human Lymphoblasts1 - AACR Journals. [Link]

-

Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed. [Link]

-

What is the mechanism of Gemcitabine Hydrochloride? - Patsnap Synapse. [Link]

-

2'-Deoxy-2'-fluorocytidine - Wikipedia. [Link]

-

2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem. [Link]

-

Gemcitabine monophosphate | C9H12F2N3O7P | CID 503015 - PubChem. [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - MDPI. [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - ResearchGate. [Link]

-

The structures of (a) gemcitabine (dFdC), gemcitabine monophosphate (dFdCMP) and gemcitabine triphosphate (dFdCTP) and (b) the positively charged βCDs used herein. - ResearchGate. [Link]

-

Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed. [Link]

-

Gemcitabine monophosphate (C9H12F2N3O7P) - PubChemLite. [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic. [Link]

-

Pharmacokinetics of 2-fluorodideoxycytidine (2FddC) in patients infected with human immunodeficiency virus - PMC - NIH. [Link]

-

Excision of 2',2'-difluorodeoxycytidine (gemcitabine) monophosphate residues from DNA. [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - Oxford Academic. [Link]

Sources

- 1. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]

- 2. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Fluoro-2'-Deoxycytidine, 10212-20-1 | BroadPharm [broadpharm.com]

- 4. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gemcitabine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. Gemcitabine monophosphate | C9H12F2N3O7P | CID 503015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. PubChemLite - Gemcitabine monophosphate (C9H12F2N3O7P) [pubchemlite.lcsb.uni.lu]

- 12. Buy 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [smolecule.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bccancer.bc.ca [bccancer.bc.ca]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. droracle.ai [droracle.ai]

- 22. medchemexpress.com [medchemexpress.com]

- 23. academic.oup.com [academic.oup.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

An In-Depth Technical Guide to the Metabolic Activation of 2'-Deoxy-2'-fluorocytidine

Introduction: The Prodrug Nature of 2'-Deoxy-2'-fluorocytidine

2'-Deoxy-2'-fluorocytidine (2'-dFC or FCdR) is a synthetic pyrimidine nucleoside analog that has garnered significant interest in the fields of virology and oncology.[1][2] Its structural similarity to the natural nucleoside, deoxycytidine, allows it to enter cellular metabolic pathways. However, in its initial form, 2'-dFC is pharmacologically inert. It functions as a prodrug, meaning it must undergo a series of intracellular enzymatic transformations to be converted into its active form, 2'-deoxy-2'-fluorocytidine 5'-triphosphate (2'-dFCTP).[3] This active metabolite is the ultimate effector molecule, capable of inhibiting viral replication or cell proliferation by interfering with nucleic acid synthesis.[4][5]

This guide provides a detailed technical overview of the metabolic journey of 2'-dFC from cellular entry to its conversion into the bioactive triphosphate form. We will explore the key enzymes, the kinetics of each conversion step, and the established methodologies for studying this critical activation pathway. Understanding this process is paramount for researchers and drug developers aiming to optimize the efficacy of 2'-dFC and related nucleoside analogs.

Part 1: Cellular Uptake - The Gateway to Activation

The journey of 2'-dFC begins at the cell membrane. As a hydrophilic molecule, it cannot freely diffuse across the lipid bilayer. Instead, its entry into the cytoplasm is mediated by specialized membrane proteins known as nucleoside transporters. The primary families responsible for this transport are:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against a concentration gradient, a process driven by the sodium ion gradient.[6]

As a pyrimidine analog, 2'-dFC is a recognized substrate for these transport systems, which shuttle it from the extracellular space into the cytoplasm where the metabolic machinery awaits.[6] The expression levels and specific isoforms of ENTs and CNTs in target cells (e.g., cancer cells or virus-infected cells) can be a critical determinant of the ultimate intracellular concentration and, consequently, the therapeutic efficacy of the drug.

Part 2: The Phosphorylation Cascade - A Three-Step Activation

Once inside the cell, 2'-dFC undergoes a sequential three-step phosphorylation cascade, catalyzed by host cell kinases, to become the active 2'-dFCTP. This process is analogous to the salvage pathway for natural deoxynucleosides.

Step 1: Monophosphorylation - The Rate-Limiting Commitment

The initial phosphorylation of 2'-dFC to 2'-deoxy-2'-fluorocytidine 5'-monophosphate (2'-dFCMP) is the first and often rate-limiting step in the activation pathway. This crucial conversion is primarily catalyzed by deoxycytidine kinase (dCK) .[7]

-

Causality: Deoxycytidine kinase has a broad substrate specificity, allowing it to phosphorylate not only the natural substrate deoxycytidine but also various analogs like 2'-dFC. The efficiency of this step is a key factor in the drug's potency; cell lines with low dCK activity often exhibit resistance to cytidine analogs.[7]

Step 2: Diphosphorylation

The newly synthesized 2'-dFCMP is then further phosphorylated to 2'-deoxy-2'-fluorocytidine 5'-diphosphate (2'-dFCDP). This reaction is catalyzed by uridine/cytidine monophosphate kinase (UMP-CMPK) .[8]

-

Expertise Insight: UMP-CMPK is responsible for maintaining the cellular pool of pyrimidine diphosphates and efficiently recognizes both uridine and cytidine monophosphates, including their fluorinated analogs.

Step 3: Triphosphorylation - The Final Activation

In the final step, 2'-dFCDP is converted to the active triphosphate form, 2'-dFCTP. This reaction is catalyzed by the ubiquitous enzyme nucleoside diphosphate kinase (NDPK) .[8][9]

-

Trustworthiness: NDPK enzymes are known to have broad substrate specificity, catalyzing the transfer of a phosphate group from a donor triphosphate (like ATP) to a wide range of acceptor diphosphates, ensuring the efficient production of the final active drug metabolite.

The following diagram illustrates this primary activation pathway.

Caption: Comprehensive metabolic pathways of 2'-dFC, including phosphorylation and deamination.

Part 4: Data Presentation - Enzyme Kinetics

The efficiency of each enzymatic step is critical. The table below summarizes the kinetic parameters for human cytidine deaminase with 2'-dFC and related compounds, illustrating the relative efficiency of the deamination reaction.

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) | Reference |

| Deoxycytidine | 85 | 18.5 | 0.22 | [10] |

| Cytidine | 130 | 36.4 | 0.28 | [10] |

| 2'-Deoxy-2'-fluorocytidine | 1200 | 168 | 0.14 | [10] |

| PSI-6130* | 8800 | 0.8 | 0.00009 | [10] |

| Note: PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a related analog included for comparison. Data from Murakami et al., 2008. |

This data indicates that while 2'-dFC is a substrate for human cytidine deaminase, its catalytic efficiency (k_cat_/K_m_) is comparable to that of the natural substrates, suggesting that deamination is a viable metabolic route. [10]

Part 5: Experimental Protocol - Quantification of Intracellular 2'-dFCTP

A self-validating system for confirming the metabolic activation of 2'-dFC involves the direct measurement of its phosphorylated metabolites within the cell. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Objective: To quantify the intracellular concentration of 2'-dFC and its mono-, di-, and triphosphate metabolites in cultured cells following treatment.

Methodology: Anion-exchange HPLC coupled with UV detection.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate the desired cell line (e.g., Huh7, CEM, or other relevant cancer/host cell lines) in appropriate culture vessels and grow to ~80% confluency.

-

Treat the cells with a known concentration of 2'-dFC (e.g., 10 µM) for a specified time course (e.g., 2, 8, 24 hours). Include untreated cells as a negative control.

-

-

Cell Harvesting and Counting:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Trypsinize the cells, collect them in a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in a small volume of PBS. Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter) to normalize the final metabolite concentrations.

-

-

Metabolite Extraction:

-

Centrifuge the remaining cell suspension to pellet the cells.

-

Add 500 µL of ice-cold 60% methanol to the cell pellet.

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the acid-soluble metabolites.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

-

Sample Reconstitution and HPLC Analysis:

-

Reconstitute the dried extract in 100 µL of HPLC mobile phase A.

-

Inject a known volume (e.g., 50 µL) onto a strong anion-exchange (SAX) HPLC column.

-

Elute the metabolites using a gradient of increasing salt concentration (e.g., a linear gradient from 100% mobile phase A [e.g., ammonium phosphate, pH 3.5] to 100% mobile phase B [e.g., high concentration ammonium phosphate, pH 3.5]).

-

Monitor the column eluate using a UV detector at a wavelength appropriate for cytidine analogs (~271 nm).

-

-

Data Analysis and Quantification:

-

Identify the peaks corresponding to 2'-dFCMP, 2'-dFCDP, and 2'-dFCTP by comparing their retention times to those of authentic standards.

-

Generate a standard curve for each metabolite using known concentrations of the standards.

-

Calculate the amount (in pmol) of each metabolite in the sample by integrating the peak area and comparing it to the standard curve.

-

Normalize the amount of metabolite to the cell number from Step 2 to report the final concentration as pmol/10⁶ cells.

-

This protocol provides a robust and validated method to directly measure the output of the metabolic pathway, confirming the conversion of the prodrug to its active forms.

Conclusion

The metabolic activation of 2'-deoxy-2'-fluorocytidine is a multi-step intracellular process that is essential for its pharmacological activity. From its initial uptake by nucleoside transporters to the sequential phosphorylation by host kinases, each step presents a potential point for regulation or therapeutic intervention. Furthermore, the existence of a parallel deamination pathway adds a layer of complexity, potentially generating additional active metabolites. A thorough understanding of this entire metabolic network, grounded in robust experimental validation, is critical for the rational design and clinical development of next-generation nucleoside analogs for treating viral diseases and cancer.

References

-

Murakami, E., et al. (2007). Pharmacokinetics of the Antiviral Agent β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 51(12), 4344-4352. [Link]

-

PubMed. (2007). Pharmacokinetics of the Antiviral Agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in Rhesus Monkeys. National Center for Biotechnology Information. [Link]

-

Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

PubMed. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway... National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

-

Kasthuri, M., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1258. [Link]

-

Sama, B., et al. (2024). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine. [Link]

-

Wikipedia. (n.d.). 2'-Deoxy-2'-fluorocytidine. Wikipedia. [Link]

-

Murakami, E., et al. (2008). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Coucke, P. A., et al. (2007). Simultaneous alteration of de novo and salvage pathway to the deoxynucleoside triphosphate pool by (E)-2'-deoxy-(fluoromethylene)cytidine (FMdC) and zidovudine (AZT) results in increased radiosensitivity in vitro. Acta Oncologica, 46(5), 612-620. [Link]

-

Yamazaki, A., et al. (1999). Metabolism and ribonucleotide reductase inhibition of (E)-2'-deoxy-2'-(fluoromethylene)cytidine, MDL 101731, in human cervical carcinoma HeLa S3 cells. Japanese Journal of Cancer Research, 90(8), 901-908. [Link]

-

Feng, F. Y., et al. (2002). Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response. Molecular Pharmacology, 61(1), 222-229. [Link]

-

Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

PubMed. (2020). Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. National Center for Biotechnology Information. [Link]

-

Petty, B. G., et al. (1993). Pharmacokinetics of 2-fluorodideoxycytidine (2FddC) in patients infected with human immunodeficiency virus. British Journal of Clinical Pharmacology, 36(3), 255-260. [Link]

-

Lin, T. S., et al. (1998). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 42(2), 428-434. [Link]

-

Bhuyan, B. K., et al. (1974). Studies on the Growth Inhibition and Metabolism of 2′-Deoxy-2′-fluorocytidine in Cultured Human Lymphoblasts. Cancer Research, 34(7), 1838-1842. [Link]

-

Welch, S. R., et al. (2017). Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus. Antiviral Research, 147, 91-99. [Link]

-

O'Connell, K., et al. (2015). In vitro evaluation of 2-NBDG cellular uptake. ResearchGate. [Link]

-

Lin, T. S., et al. (1998). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 42(2), 428-434. [Link]

-

MDPI. (2022). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI. [Link]

-

ResearchGate. (2025). Biodistribution, cellular uptake and DNA-incorporation of the 2′-fluoro stabilized 5-iodo-2′-deoxyuridine analog... ResearchGate. [Link]

-

Semantic Scholar. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. [Link]

-

Johnson, M. A., et al. (1988). Metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine in human lymphoid cells. Journal of Biological Chemistry, 263(31), 15354-15357. [Link]

-

Waligorski, J., et al. (2024). U2OS Nucleofection & Analysis Protocol for MSPH Validation. protocols.io. [Link]

-

Yu, P., et al. (2021). 2'-fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Antiviral Research, 185, 104990. [Link]

-

Kojima, M., et al. (1988). Metabolic pathway of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose in mice bearing sarcoma 180 studied by fluorin-19 nuclear magnetic resonance. Chemical & Pharmaceutical Bulletin, 36(3), 1194-1197. [Link]

-

Zhang, Y., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

-

ResearchGate. (2025). (PDF) 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repub.eur.nl [repub.eur.nl]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism and ribonucleotide reductase inhibition of (E)-2'-deoxy-2'-(fluoromethylene)cytidine, MDL 101,731, in human cervical carcinoma HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Role of 2'-deoxy-2'-fluorocytidine-5'-monophosphate in RNA polymerase inhibition

The Strategic Intermediate: Role of 2'-Deoxy-2'-Fluorocytidine-5'-Monophosphate in RNA Polymerase Inhibition[1]

Executive Summary

In the development of nucleoside analog antivirals, 2'-deoxy-2'-fluorocytidine-5'-monophosphate (2'-FdC-MP) represents a critical pharmacological checkpoint. While the triphosphate form (2'-FdC-TP) is the ultimate effector that binds and inhibits viral RNA-dependent RNA polymerase (RdRp), the monophosphate (MP) dictates the therapeutic window, bioavailability, and metabolic fate of the molecule.

This guide analyzes the role of 2'-FdC-MP not merely as a transient intermediate, but as the determinant of efficacy in "Kinase Bypass" strategies (e.g., ProTide technology) and as a structural mimic that exploits the plasticity of viral polymerases.

Structural Biochemistry: The 2'-Fluoro Effect

The potency of 2'-FdC analogs stems from the unique electronic and steric properties of the fluorine atom at the 2' position.

The "North" Conformation (C3'-endo)

Natural DNA (deoxyribose) predominantly adopts a C2'-endo (South) sugar pucker. However, RNA (ribose) adopts a C3'-endo (North) pucker due to the electronegativity of the 2'-OH group.

-

The Mimicry: The high electronegativity of fluorine in 2'-FdC pulls the ribose ring into the C3'-endo conformation.

-

The Consequence: Although 2'-FdC is a "deoxy" analog, it structurally mimics RNA. This allows 2'-FdC-TP to be recognized by viral RNA-dependent RNA polymerases , which are evolved to polymerize A-form RNA, while being rejected by host DNA polymerases (which prefer B-form DNA/C2'-endo).

The Monophosphate Stability

Unlike natural nucleotides, the presence of the 2'-F stabilizes the glycosidic bond against enzymatic cleavage. 2'-FdC-MP is resistant to phosphorylases that typically degrade natural NMPs, ensuring a longer intracellular half-life for conversion to the active triphosphate.

Metabolic Pharmacology: The Rate-Limiting Bottleneck

The conversion of a nucleoside analog to its active triphosphate form occurs in three steps. The formation of the Monophosphate (Step 1) is kinetically the most difficult.

The Kinase Bottleneck

-

Step 1 (Rate-Limiting): Nucleoside

MP. Catalyzed by Deoxycytidine Kinase (dCK). This step is often slow and inefficient for modified nucleosides. -

Step 2: MP

Diphosphate (DP). Catalyzed by UMP-CMP Kinase. Fast. -

Step 3: DP

Triphosphate (TP). Catalyzed by Nucleoside Diphosphate Kinase (NDPK). Fast.

The Role of 2'-FdC-MP: Because Step 1 is the bottleneck, the intracellular concentration of 2'-FdC-MP is the primary predictor of antiviral potency. If the cell cannot generate sufficient MP, the drug fails, regardless of how potent the TP is against the polymerase.

The "Kinase Bypass" Strategy (ProTides)

Modern drug design (e.g., Sofosbuvir, though a uridine analog, follows this logic) delivers the masked Monophosphate directly into the cell.

-

Mechanism: A phosphoramidate prodrug enters the cell and is cleaved by esterases (e.g., Cathepsin A, HINT1) to release 2'-FdC-MP directly, bypassing the inefficient dCK step.

-

Outcome: Intracellular pools of 2'-FdC-MP skyrocket, driving the equilibrium rapidly toward the active TP.

Mechanism of RdRp Inhibition

Once 2'-FdC-MP is converted to 2'-FdC-TP, it targets the viral RdRp (e.g., HCV NS5B, SARS-CoV-2 nsp12).

Competitive Inhibition & Chain Termination[1][2][3]

-

Binding: 2'-FdC-TP competes with natural Cytidine Triphosphate (CTP) for the active site.

-

Incorporation: The RdRp incorporates 2'-FdC-MP into the nascent RNA strand.[2]

-

The "Block":

-

Simple 2'-FdC: Acts as a delayed chain terminator or causes lethal mutagenesis .[3] The 2'-F may distort the helix, causing the polymerase to stall after a few more nucleotides are added.

-

Modified 2'-FdC (e.g., 2'-C-methyl): If a methyl group is also present at the 2' position (as in PSI-6130 derivatives), it causes a steric clash with the polymerase, preventing the addition of the next nucleotide (Obligate Chain Termination ).

-

Visualization: Metabolic Activation & Inhibition Pathways

Caption: Metabolic activation pathway highlighting 2'-FdC-MP as the convergence point for both nucleoside uptake and prodrug delivery strategies.

Experimental Protocols

Protocol A: Intracellular Half-Life Determination of 2'-FdC-MP

Objective: To validate the stability of the monophosphate intermediate in target cells.

Materials:

-

Target cells (e.g., Huh-7 for HCV).[4]

-

Isotopically labeled internal standard (e.g., ^13C-2'-FdC).

-

LC-MS/MS system (Triple Quadrupole).

Workflow:

-

Incubation: Treat cells with 10 µM 2'-FdC or Prodrug for 24 hours to reach steady state.

-

Washout: Remove medium, wash with PBS, add drug-free medium.

-

Sampling: Lyse cells at t=0, 1, 2, 4, 8, 12, 24 hours using 70% cold methanol.

-

Extraction: Centrifuge lysates (14,000 x g, 10 min, 4°C). Collect supernatant.

-

Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to the monophosphate (parent ion -> phosphate fragment).

-

Calculation: Plot ln[Concentration] vs. Time. The slope

gives

Protocol B: In Vitro RdRp Primer-Extension Assay

Objective: To determine the IC50 of the active TP form.

Materials:

-

Recombinant Viral RdRp (e.g., HCV NS5BΔ21).

-

RNA Template/Primer (fluorescently labeled at 5'-end).[5]

-

NTP mixture (ATP, GTP, UTP at physiological concentrations; CTP at Km).

-

2'-FdC-TP (serial dilutions).

Workflow:

-

Annealing: Mix RNA template and fluorescent primer (1:1 ratio) in annealing buffer; heat to 95°C and cool slowly.

-

Complex Assembly: Incubate RdRp (20 nM) with annealed RNA (100 nM) for 10 min at 25°C.

-

Reaction Initiation: Add NTP mix containing varying concentrations of 2'-FdC-TP (0.1 nM to 100 µM).

-

Elongation: Incubate at 30°C for 30 minutes.

-

Quenching: Stop reaction with 2x Loading Buffer (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on 20% denaturing polyacrylamide urea gel.

-

Data Processing: Visualize fluorescence. Quantify the ratio of full-length product vs. stalled/terminated product. Fit to sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary: Comparative Potency

The following table illustrates why the 2'-C-methyl modification is often added to the 2'-FdC scaffold to enforce obligate chain termination.

| Compound Class | Sugar Modification | Primary Mechanism | Relative Potency (IC50) |

| Cytidine (Natural) | 2'-OH (Ribose) | Incorporation | N/A (Substrate) |

| 2'-FdC-TP | 2'-F (C3'-endo) | Delayed Termination / Mutagenesis | Moderate (1 - 10 µM) |

| PSI-6130-TP | 2'-F, 2'-C-Me | Obligate Chain Termination | High (< 0.1 µM) |

| Gemcitabine-TP | 2',2'-difluoro | Masked Termination (n+1) | High (Anticancer, toxic) |

References

-

Murakami, E., et al. (2007). "Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase." Antimicrobial Agents and Chemotherapy.

-

Sofia, M. J., et al. (2010). "Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry.

-

Chaudhuri, S., et al. (2018). "The nucleotide analogue 2'-deoxy-2'-fluorocytidine inhibits RNA replication and induces hypermutation." Antiviral Research.

-

Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research.

-

Ma, H., et al. (2007). "Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine."[1][6][7] Journal of Biological Chemistry.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]